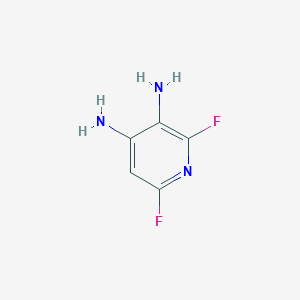
2,6-二氟吡啶-3,4-二胺
描述
2,6-Difluoropyridine-3,4-diamine is a fluorinated pyridine derivative with the molecular formula C5H5F2N3
科学研究应用
2,6-Difluoropyridine-3,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
作用机制
Target of Action
2,6-Difluoropyridine-3,4-diamine is a biochemical reagent Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that the compound might interact with its targets in a unique way due to the presence of fluorine atoms.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biological active compounds , suggesting that they may play a role in a variety of biochemical pathways.
Pharmacokinetics
The compound’s physical properties such as its liquid form, boiling point of 1245 °C/743 mmHg (lit), and density of 1268 g/mL at 25 °C (lit) could potentially influence its pharmacokinetic properties.
Result of Action
Given its use as a biochemical reagent , it’s likely that the compound plays a role in various biochemical reactions.
Action Environment
The compound’s storage conditions (pure form -20°c 3 years, 4°c 2 years, in solvent -80°c 6 months, -20°c 1 month ) suggest that temperature could be a significant environmental factor influencing its stability.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Difluoropyridine-3,4-diamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) to produce 3,4-difluoropyridine . Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production methods for 2,6-Difluoropyridine-3,4-diamine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,6-Difluoropyridine-3,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a fluorine atom with a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Substitution Reactions: These reactions involve the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride (KF), sodium hydroxide (NaOH), and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
相似化合物的比较
Similar Compounds
3,5-Difluoropyridine-2,6-diamine: This compound has similar fluorine substitutions but differs in the position of the fluorine atoms.
2,5-Difluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.
Uniqueness
2,6-Difluoropyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated pyridines. This uniqueness makes it valuable for various specialized applications in scientific research and industry.
属性
IUPAC Name |
2,6-difluoropyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3/c6-3-1-2(8)4(9)5(7)10-3/h1H,9H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIIXVYIKWCZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467162 | |
| Record name | 2,6-difluoropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-25-6 | |
| Record name | 2,6-Difluoro-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-difluoropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



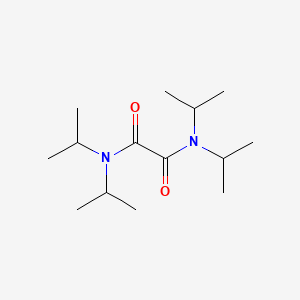
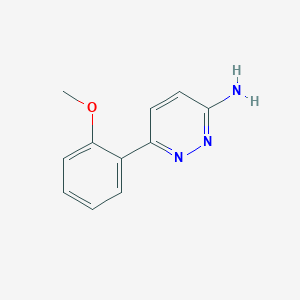

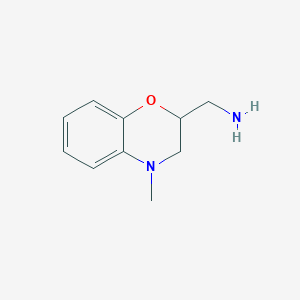
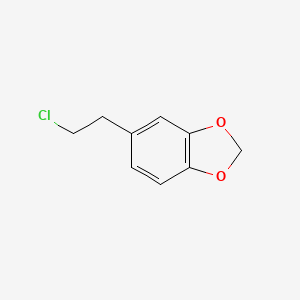
![3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611365.png)
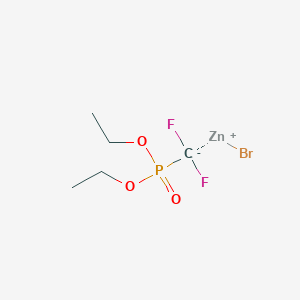

![6,6-Dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B1611369.png)

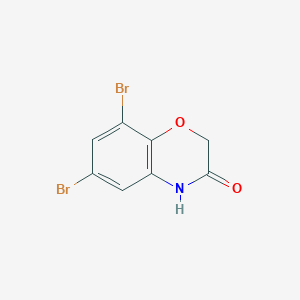
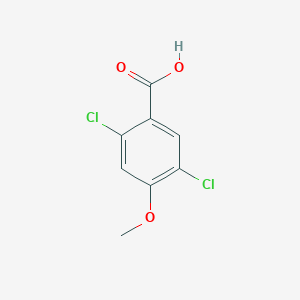
![N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1611373.png)
